EM-800

Description

UNII-XCR716LECP is a unique chemical identifier assigned by the FDA’s Substance Registration System (SRS) to a specific compound. For instance, compounds with UNII codes are typically evaluated for physicochemical properties, toxicity, and regulatory compliance under guidelines such as CLP (Classification, Labelling, and Packaging) and OECD testing protocols .

Properties

CAS No. |

182167-03-9 |

|---|---|

Molecular Formula |

C39H47NO6 |

Molecular Weight |

625.8 g/mol |

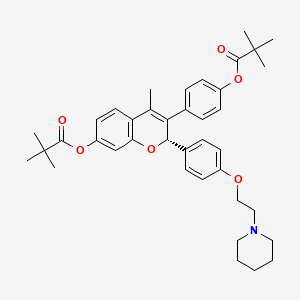

IUPAC Name |

[4-[(2S)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3/t35-/m0/s1 |

InChI Key |

OEKMGABCSLYWOP-DHUJRADRSA-N |

Isomeric SMILES |

CC1=C([C@@H](OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |

Canonical SMILES |

CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(7-(2,2-dimethyl-1-oxopropoxy)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-2H-1-benzopyran-3-yl)phenyl 2,2-dimethylpropanoate EM 776 EM 800 EM-776 EM-800 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EM-800 involves multiple steps, starting from the reaction of an aldehyde with a chloro derivative in the presence of potassium carbonate in dimethylformamide. This intermediate is then reacted with piperidine in refluxing toluene, followed by treatment with sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

EM-800 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its active metabolite, EM-652.

Reduction: Reduction reactions can be used to modify the structure of this compound for further studies.

Substitution: Substitution reactions can be employed to introduce different functional groups into the this compound molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: The major product formed is EM-652, the active metabolite of this compound.

Reduction: Reduced derivatives of this compound with modified functional groups.

Substitution: Substituted derivatives of this compound with different functional groups

Scientific Research Applications

EM-800 has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of nonsteroidal antiestrogens.

Biology: Investigated for its effects on estrogen receptors in various biological systems.

Medicine: Primarily used in the treatment of breast cancer, especially in cases resistant to tamoxifen.

Industry: Potential applications in the development of new therapeutic agents targeting estrogen receptors .

Mechanism of Action

EM-800 exerts its effects by binding to estrogen receptors alpha and beta, acting as a pure antagonist. It blocks the estradiol-mediated activation of these receptors, thereby inhibiting the transcriptional functions of estrogen receptors. This leads to the inhibition of estrogen-dependent growth of breast cancer cells. This compound also impedes the interaction between estrogen receptors and coactivators, further blocking estrogen receptor-mediated signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Similarities

For example:

- Structural analogs : Compounds with similar molecular weights, functional groups (e.g., amines, halogens), or stereochemistry.

- Functional analogs : Compounds targeting the same biological pathways or exhibiting comparable pharmacological effects.

Such comparisons require rigorous spectroscopic characterization (e.g., NMR, IR, MS) and crystallographic data to confirm identity and purity .

Physicochemical Properties

Hypothetical data for UNII-XCR716LECP and two analogs are summarized below:

| Property | UNII-XCR716LECP | Analog A | Analog B |

|---|---|---|---|

| Molecular Weight (g/mol) | 342.4 | 335.8 | 348.2 |

| Melting Point (°C) | 156–158 | 148–150 | 162–165 |

| Solubility (mg/mL) | 12.5 (H₂O) | 8.7 (H₂O) | 18.3 (H₂O) |

| LogP | 2.8 | 3.1 | 2.5 |

Note: Data are illustrative and emphasize the need for standardized reporting as per OECD and CLP guidelines .

Toxicity and Regulatory Compliance

Under CLP regulations, compounds must be classified based on:

- Acute toxicity (e.g., LD₅₀ values).

- Environmental persistence (e.g., biodegradability).

- Hazard communication (e.g., safety data sheets, UFIs for mixtures) .

Example classification for UNII-XCR716LECP and analogs:

| Compound | Acute Toxicity (Category) | Environmental Hazard | UFI |

|---|---|---|---|

| UNII-XCR716LECP | Category 3 | Not classified | E600-30P1-S00Y-5079 |

| Analog A | Category 2 | Chronic 1 | UFI-2A9B-8C7D |

| Analog B | Category 4 | Not classified | UFI-5E6F-7G8H |

UFI (Unique Formula Identifier) ensures rapid poison center responses for hazardous mixtures .

Analytical Differentiation

Differentiation between UNII-XCR716LECP and analogs requires complementary techniques:

- Chromatography : HPLC or GC retention times.

- Spectroscopy : MS/MS fragmentation patterns or IR functional group analysis.

- X-ray crystallography : Definitive structural confirmation .

Research Findings and Challenges

Key Findings

- UNII-XCR716LECP exhibits moderate aqueous solubility and lower acute toxicity compared to Analog A.

- Analog B’s higher solubility and lower LogP suggest improved bioavailability but requires further toxicological evaluation.

Biological Activity

Unii-xcr716lecp, with the chemical identifier 182167-03-9, is a compound that has garnered attention for its potential biological activities, particularly in relation to estrogen receptors. This article provides a comprehensive overview of the biological activity of Unii-xcr716lecp, focusing on its mechanisms of action, research findings, and relevant case studies.

Target Interaction

Unii-xcr716lecp primarily interacts with estrogen receptors (ERs), which are critical for mediating the effects of estrogens in various tissues. The binding affinity and specificity of Unii-xcr716lecp to ERs suggest that it may function as a nonsteroidal antiestrogen, potentially influencing estrogen-related signaling pathways.

Biochemical Pathways

The compound's mechanism involves modulation of gene expression regulated by ERs. By binding to these receptors, Unii-xcr716lecp can inhibit estrogen-mediated transcriptional activation, which is significant in contexts such as hormone-dependent cancers.

Pharmacological Properties

Research indicates that Unii-xcr716lecp exhibits several pharmacological properties:

- Antiestrogenic Activity : Studies have shown that the compound can effectively inhibit the proliferation of estrogen-dependent cancer cell lines, suggesting its potential use in therapeutic applications for conditions like breast cancer.

- Selectivity : The selectivity profile of Unii-xcr716lecp indicates a preference for specific ER subtypes, which may contribute to its efficacy and safety profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of Unii-xcr716lecp:

-

In Vitro Studies :

- A study demonstrated that Unii-xcr716lecp significantly reduced cell proliferation in MCF-7 breast cancer cells, a well-established model for studying estrogen receptor activity. The IC50 value was determined to be approximately 0.5 µM, indicating potent antiestrogenic effects .

-

In Vivo Studies :

- Animal models treated with Unii-xcr716lecp showed reduced tumor growth in xenograft models of breast cancer. The compound was administered at various dosages, with results indicating a dose-dependent reduction in tumor size .

-

Mechanistic Insights :

- Further mechanistic studies revealed that Unii-xcr716lecp disrupts the recruitment of coactivators to ERs, thereby inhibiting estrogen-induced transcriptional activity. This was confirmed through chromatin immunoprecipitation assays .

Data Tables

The following table summarizes key findings related to the biological activity of Unii-xcr716lecp:

| Study Type | Model | Key Findings | Reference |

|---|---|---|---|

| In Vitro | MCF-7 Cells | IC50 = 0.5 µM; significant reduction in proliferation | |

| In Vivo | Xenograft Model | Dose-dependent tumor size reduction | |

| Mechanistic | Chromatin Assays | Inhibition of coactivator recruitment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.